iso-PropylaMine-d9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

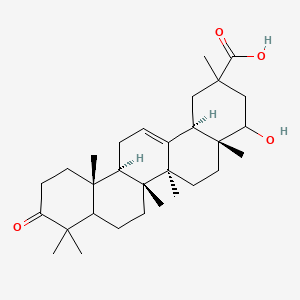

iso-PropylaMine-d9 is a deuterated form of isopropylamine, where the hydrogen atoms are replaced with deuterium. This compound is often used as a reference standard in various scientific studies due to its unique isotopic properties. It is a colorless liquid with an ammonia-like odor and is miscible with water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

iso-PropylaMine-d9 can be synthesized by the reaction of isopropyl alcohol-d8 with ammonia in the presence of a catalyst. The reaction proceeds as follows:

(CD3)2CDOH+NH3→(CD3)2CDNH2+H2O

This method ensures the incorporation of deuterium into the isopropylamine structure .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of deuterated isopropyl alcohol and ammonia under controlled conditions. The reaction is typically carried out in a reactor with a suitable catalyst to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

iso-PropylaMine-d9 undergoes various chemical reactions typical of alkyl amines, including:

Protonation: Reacts with acids to form ammonium salts.

Alkylation: Reacts with alkyl halides to form secondary and tertiary amines.

Acylation: Reacts with acyl chlorides to form amides.

Condensation with Carbonyls: Forms imines or Schiff bases.

Common Reagents and Conditions

Protonation: Hydrochloric acid, sulfuric acid.

Alkylation: Alkyl halides, typically under basic conditions.

Acylation: Acyl chlorides, often in the presence of a base like pyridine.

Condensation: Aldehydes or ketones, often under acidic or basic conditions.

Major Products

Ammonium Salts: Formed from protonation.

Secondary and Tertiary Amines: Formed from alkylation.

Amides: Formed from acylation.

Imines or Schiff Bases: Formed from condensation reactions.

Wissenschaftliche Forschungsanwendungen

iso-PropylaMine-d9 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the incorporation and transformation of amines in biological systems.

Medicine: Used in the development of deuterated drugs, which often have improved pharmacokinetic properties.

Industry: Utilized in the synthesis of deuterated compounds for various industrial applications

Wirkmechanismus

The mechanism of action of iso-PropylaMine-d9 involves its interaction with various molecular targets. As an amine, it can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it can be incorporated into metabolic pathways, where it may influence enzyme activity and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethylamine

- Propylamine

- 1,2-Diaminopropane

- 1,3-Diaminopropane

- Isobutylamine

- tert-Butylamine

- n-Butylamine

- sec-Butylamine

- Putrescine

Uniqueness

iso-PropylaMine-d9 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms makes it particularly useful in NMR spectroscopy and metabolic studies, where it can be used to trace the pathways and transformations of amines with high precision .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of iso-PropylaMine-d9 can be achieved through a reductive amination reaction.", "Starting Materials": [ "iso-Propylamine", "Deuterium oxide (D2O)", "Sodium cyanoborohydride (NaBH3CN)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate" ], "Reaction": [ "1. Dissolve iso-Propylamine in D2O and adjust the pH to around 4 using HCl.", "2. Add NaBH3CN to the solution and stir for several hours at room temperature.", "3. Quench the reaction by adding NaOH to raise the pH to around 10.", "4. Extract the product with ethyl acetate.", "5. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "6. Purify the product by column chromatography to obtain iso-PropylaMine-d9." ] } | |

CAS-Nummer |

1219794-73-6 |

Molekularformel |

C3H9N |

Molekulargewicht |

68.167 |

IUPAC-Name |

N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine |

InChI |

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D/hD2 |

InChI-Schlüssel |

JJWLVOIRVHMVIS-OPWLHENWSA-N |

SMILES |

CC(C)N |

Synonyme |

iso-PropylaMine-d9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)

![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)